Bialaphos

描述

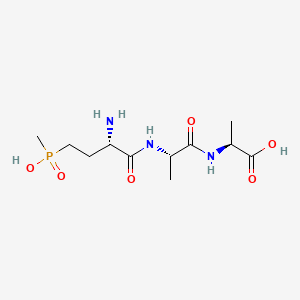

Bialaphos sodium salt is a tripeptide antibiotic and herbicide produced by certain species of Streptomyces bacteria, such as Streptomyces hygroscopicus and Streptomyces viridochromogenes . It is composed of two L-alanine molecules and an L-glutamic acid analogue called phosphinothricin . This compound sodium salt is widely used in agriculture as a non-selective herbicide and in scientific research for plant transformation experiments .

准备方法

合成路线和反应条件: 双丙氨膦钠盐通常通过吸湿链霉菌或绿链霉菌的发酵制备 . 发酵过程包括在含有甘油、麦芽、大豆油以及微量氯化钴和氯化镍的富营养培养基中,在28°C下培养细菌96小时 . 然后,对培养物进行离心,并将上清液用活性炭和色谱法过滤和纯化,得到双丙氨膦钠盐 .

工业生产方法: 双丙氨膦钠盐的工业生产遵循类似的发酵过程,但规模更大。 发酵液经过下游处理,包括过滤、浓缩和纯化,以分离该化合物 . 最终产品通常以高纯度结晶粉末的形式获得 .

化学反应分析

反应类型: 双丙氨膦钠盐通过肽酶发生水解并转化为膦酰胺 . 膦酰胺是谷氨酰胺合成酶的有效抑制剂,谷氨酰胺合成酶是参与氮代谢的酶 .

常用试剂和条件: 双丙氨膦钠盐水解成膦酰胺是在肽酶的存在下发生的,肽酶是催化肽分解的酶 . 该反应通常在植物细胞内或在受控条件下体外发生 .

主要生成产物: 双丙氨膦钠盐水解生成的主要产物是膦酰胺,它通过抑制谷氨酰胺合成酶发挥除草活性 .

科学研究应用

Plant Transformation

Mechanism of Action

Bialaphos acts as a proherbicide that hydrolyzes into phosphinothricin, which inhibits glutamine synthetase, leading to ammonia accumulation and cell death unless resistance genes (e.g., bar or pat) are present . This mechanism allows researchers to selectively cultivate genetically modified plants.

Case Studies

- Cereal Transformation : this compound has been effectively used in the transformation of several cereal species such as wheat, rice, maize, barley, sorghum, oat, and rye. The bar gene is integrated into the plant genome alongside the gene of interest. Only the successfully transformed plants survive upon application of this compound .

- Transgenic Soybeans : A study demonstrated a stable Agrobacterium-mediated transformation system using this compound as a selective agent in soybeans (Glycine max). The study achieved a high frequency of GUS transient expression and effectively distinguished putative transformants from escapes using a half-leaf GUS assay method .

| Crop Type | Transformation Method | Selective Agent | Outcome |

|---|---|---|---|

| Wheat | Agrobacterium-mediated | This compound | Successful transformation with bar gene |

| Soybean | Agrobacterium-mediated | This compound | High GUS expression observed |

| Maize | Agrobacterium-mediated | This compound | More potent selection than glufosinate |

Microbiology Research

This compound is not only significant in plant biotechnology but also in microbiological studies. It has been utilized to investigate oligopeptide transporters in Sinorhizobium meliloti, revealing insights into microbial metabolism and genetic regulation .

Agricultural Applications

Weed Control

this compound has been explored as a potential biocontrol agent against invasive plant species. For instance, it was tested for controlling red raspberry (Rubus idaeus) in forest plantations while assessing its impact on black spruce (Picea mariana). The results indicated effective control of the invasive species without harming the surrounding flora .

Plant Growth Regulation

At lower concentrations, this compound exhibits plant growth-regulating properties. This dual functionality—acting as both an herbicide at higher concentrations and a growth regulator at lower levels—makes it a versatile compound in agricultural practices .

Safety and Environmental Impact

Research into the environmental impact of this compound has highlighted its specificity towards target species, suggesting that when used judiciously, it can minimize harm to non-target organisms while effectively managing weed populations .

作用机制

相似化合物的比较

生物活性

Bialaphos is a naturally occurring peptide antibiotic produced by the actinobacterium Streptomyces hygroscopicus. It possesses significant biological activity, particularly as an antimicrobial agent. The compound is structurally related to phosphinothricin, which is known for its herbicidal properties. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and implications for agricultural and medical applications.

This compound acts primarily by inhibiting the enzyme glutamine synthetase (GS), which is crucial for nitrogen metabolism in bacteria. This inhibition leads to an accumulation of ammonia and a depletion of amino acids, ultimately resulting in bacterial cell death. The compound penetrates bacterial cells through specific transport systems, enhancing its effectiveness against susceptible strains.

Key Findings on Mechanism

- Transport Mechanisms : this compound utilizes oligopeptide transporters (Opp) and dipeptide permeases (Dpp) for cellular uptake, which is vital for its antimicrobial activity against E. coli and multidrug-resistant (MDR) strains of K. pneumoniae .

- Inhibition Studies : The presence of L-glutamine can attenuate the inhibitory effects of this compound, indicating that GS is indeed the metabolic target .

Antimicrobial Activity

This compound exhibits potent antibacterial properties, particularly against Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its efficacy:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | <0.001 |

| MDR K. pneumoniae | 0.5 - 10 |

Comparative Efficacy

In direct comparisons with other peptide derivatives, this compound showed superior antibacterial activity in minimal media but was less effective in rich media environments. For instance, in rich media like Mueller-Hinton broth, the MIC for this compound increased significantly to 500 µg/mL .

Case Studies

- Clinical Isolates : A study involving clinical isolates of MDR K. pneumoniae demonstrated that both this compound and its dipeptide derivative (L-Leu-L-PT) inhibited bacterial growth in a dose-dependent manner .

- Transgenic Plants : Research has shown that transgenic plants expressing this compound resistance traits can withstand applications of the compound without adverse effects, indicating potential agricultural applications in pest management .

Applications in Agriculture

The herbicidal properties of this compound have been explored as a means to control unwanted vegetation in agricultural settings. Its effectiveness against specific weed species makes it a candidate for use in crop protection strategies.

Field Trials

Field trials conducted in eastern Quebec assessed the efficacy of this compound foliar sprays on red raspberry control while monitoring the tolerance levels of black spruce seedlings . Results indicated that this compound could selectively target invasive species without harming desirable flora.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N3O6P/c1-6(9(15)14-7(2)11(17)18)13-10(16)8(12)4-5-21(3,19)20/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H,19,20)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINJFDRNADDBIN-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCP(=O)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCP(=O)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058066 | |

| Record name | Bilanafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35597-43-4, 71048-99-2 | |

| Record name | Bialaphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35597-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bilanafos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035597434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bilanafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Alanine, (2S)-2-amino-4-(hydroxymethylphosphinyl)butanoyl-L-alanyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-amino-4-(hydroxymethylphosphinyl)butanoyl-L-alanyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BILANAFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7488PCM6I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。